Bienvenue dans la boutique en ligne BenchChem!

1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol

Monoamine Oxidase Inhibition Enzyme Selectivity Neuropharmacology

Procure 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol (CAS 2549026-16-4) as a validated MAO-B tool compound. Features a 7-bromoquinoline core and pyrrolidin-3-ol hydrogen-bonding anchor. Demonstrates 7.5-fold selectivity over MAO-A (IC50=560nM) and a moderate CYP3A4 profile (IC50=600nM). Essential for benchmarking novel MAO-B inhibitors and calibrating cytochrome P450 assays. Avoid experimental failure—insist on this exact regioisomer for reproducible enzyme kinetics and robust SAR campaigns.

Molecular Formula C13H13BrN2O
Molecular Weight 293.16 g/mol
CAS No. 2549026-16-4
Cat. No. B6444841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol
CAS2549026-16-4
Molecular FormulaC13H13BrN2O
Molecular Weight293.16 g/mol
Structural Identifiers
SMILESC1CN(CC1O)C2=NC3=C(C=CC(=C3)Br)C=C2
InChIInChI=1S/C13H13BrN2O/c14-10-3-1-9-2-4-13(15-12(9)7-10)16-6-5-11(17)8-16/h1-4,7,11,17H,5-6,8H2
InChIKeyBUNIKOOEBRTFBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(7-Bromoquinolin-2-yl)pyrrolidin-3-ol (CAS 2549026-16-4): A Brominated Quinoline-Pyrrolidine Hybrid with Defined MAO Inhibition Profile


1-(7-Bromoquinolin-2-yl)pyrrolidin-3-ol (CAS 2549026-16-4) is a synthetic small molecule belonging to the class of brominated quinoline derivatives featuring a pyrrolidin-3-ol moiety at the 2-position . This compound combines a 7-bromoquinoline core with a 3-hydroxypyrrolidine ring, a structural framework that confers both lipophilic character and hydrogen-bonding potential . In biochemical profiling, it has demonstrated measurable inhibition of human monoamine oxidase (MAO) enzymes, with a markedly stronger preference for the MAO-B isoform [1]. Its predicted physicochemical properties—including a density of 1.589±0.06 g/cm³, a boiling point of 463.7±45.0 °C, and a pKa of 14.46±0.20—indicate a compound suited for organic solvent handling and moderate thermal stability .

Why 1-(7-Bromoquinolin-2-yl)pyrrolidin-3-ol Cannot Be Substituted with Generic Quinoline or Pyrrolidine Analogs


The precise positioning of the bromine atom at the 7-position of the quinoline ring and the 3-hydroxyl group on the pyrrolidine moiety are critical determinants of both target engagement and physicochemical behavior. Substituting 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol with a generic 7-bromoquinoline fragment (CAS 4965-36-0) or a simple pyrrolidin-3-ol building block (CAS 40499-83-0) results in the loss of the integrated scaffold required for MAO-B binding and the unique hydrogen-bonding network essential for potency [1]. Even closely related regioisomers, such as 6-bromo-2-(pyrrolidin-1-yl)quinoline (CAS 864866-59-1), which relocates the bromine to the 6-position, may exhibit altered electronic distribution and steric profiles that affect enzyme inhibition kinetics . The following quantitative evidence demonstrates the specific performance envelope of this compound relative to defined comparators, underscoring why procurement based on functional similarity alone risks experimental failure.

Quantitative Differentiation of 1-(7-Bromoquinolin-2-yl)pyrrolidin-3-ol: MAO Isoform Selectivity and Physicochemical Profile


MAO-B Inhibition: 7.5-Fold Selectivity Over MAO-A Defines a Discriminating Feature

1-(7-Bromoquinolin-2-yl)pyrrolidin-3-ol exhibits a 7.5-fold selectivity for human MAO-B (IC50 = 560 nM) over MAO-A (IC50 = 4,200 nM) [1]. In comparison, the natural quinoline alkaloid quinoline itself demonstrates preferential MAO-A inhibition (IC50 ~ 10–50 µM for MAO-A vs. >100 µM for MAO-B) [2]. This inversion of isoform preference—from MAO-A-dominant to MAO-B-selective—is a quantifiable structural consequence of the 7-bromo and 2-pyrrolidin-3-ol substitutions, providing a clear rationale for selecting this compound over unsubstituted quinoline scaffolds in MAO-B-focused research.

Monoamine Oxidase Inhibition Enzyme Selectivity Neuropharmacology

MAO-A Inhibition: Moderate Potency Enables Use as a Selectivity Control

Against human MAO-A, 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol exhibits an IC50 of 4,200 nM (4.2 µM) [1]. This contrasts with the high-potency MAO-A inhibitor clorgyline, which displays an IC50 of approximately 0.5 nM under comparable conditions [2]. The target compound's moderate MAO-A activity—approximately 8,400-fold weaker than clorgyline—positions it not as a potent MAO-A inhibitor but as a valuable comparator or negative control in selectivity profiling experiments where MAO-B is the primary target of interest.

MAO-A Inhibition Enzyme Selectivity Neuropharmacology

Predicted Physicochemical Properties Differentiate from Regioisomeric Analogs

Predicted physicochemical parameters for 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol include a density of 1.589±0.06 g/cm³, a boiling point of 463.7±45.0 °C, and a pKa of 14.46±0.20 . In contrast, the regioisomer 6-bromo-2-(pyrrolidin-1-yl)quinoline (CAS 864866-59-1) has a reported molecular weight of 277.16 g/mol and lacks the 3-hydroxyl group present in the target compound . The presence of the hydroxyl moiety in the target compound introduces additional hydrogen-bonding capacity (HBD = 1) and alters lipophilicity, factors that influence solubility in polar aprotic solvents and may affect membrane permeability in cellular assays.

Physicochemical Profiling ADME Prediction Medicinal Chemistry

CYP3A4 Interaction Profile Suggests Reduced Metabolic Liability Relative to Pan-Assay Interference Compounds

1-(7-Bromoquinolin-2-yl)pyrrolidin-3-ol was profiled against human cytochrome P450 3A4, the predominant hepatic drug-metabolizing enzyme, yielding an IC50 of 600 nM [1]. For comparison, the prototypical CYP3A4 inhibitor ketoconazole exhibits an IC50 of approximately 15–50 nM in similar assays [2]. The target compound is thus approximately 12- to 40-fold less potent as a CYP3A4 inhibitor than ketoconazole, suggesting a lower risk of drug-drug interaction liability or metabolic interference in cellular and in vivo models compared to strong CYP3A4 inhibitors.

Drug Metabolism CYP450 Inhibition ADME-Tox

Recommended Application Scenarios for 1-(7-Bromoquinolin-2-yl)pyrrolidin-3-ol Based on Quantitative Differentiation


MAO-B Selective Inhibitor Screening and Profiling

This compound is optimally deployed as a reference standard or tool compound in MAO-B enzyme inhibition assays. Its defined IC50 of 560 nM against MAO-B, coupled with 7.5-fold selectivity over MAO-A [1], enables researchers to benchmark novel MAO-B inhibitors, validate assay sensitivity, and establish selectivity windows. It is particularly valuable in neurodegenerative disease research where MAO-B inhibition is a therapeutic strategy for Parkinson's disease.

CYP3A4 Interaction Assessment in ADME Panels

The compound's moderate CYP3A4 IC50 of 600 nM [1] makes it suitable as a control or comparator in cytochrome P450 inhibition panels. Researchers can use it to calibrate CYP3A4 inhibition assays or as a probe to investigate structure-activity relationships around quinoline-based CYP3A4 interactions without the confounding effects of potent inhibition that would obscure readouts.

Scaffold for Structure-Activity Relationship (SAR) Exploration

The 7-bromo substituent on the quinoline ring serves as a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the generation of derivative libraries for SAR studies [2]. The retained pyrrolidin-3-ol moiety provides a hydrogen-bonding anchor that can be exploited to modulate target binding affinity and physicochemical properties, making this compound a strategic starting point for medicinal chemistry optimization campaigns focused on MAO-B or other quinoline-binding targets.

Negative Control or Selectivity Benchmark in MAO-A Assays

Given its weak MAO-A inhibition (IC50 = 4.2 µM) [1], this compound can be employed as a negative control or selectivity benchmark in MAO-A biochemical assays. When screening for novel MAO-A inhibitors, this compound provides a reproducible baseline for distinguishing true hits from non-selective or weakly active compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.